(3-Phenyloxolan-3-YL)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

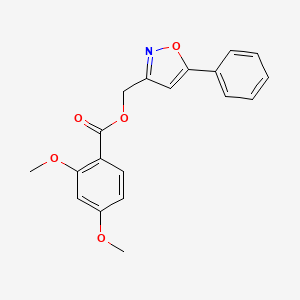

“(3-Phenyloxolan-3-YL)methanamine” is a chemical compound with a molecular weight of 177.25 . It is also known by its IUPAC name, (3-phenyltetrahydro-3-furanyl)methanamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 . This code provides a unique representation of the molecule’s structure.

Aplicaciones Científicas De Investigación

Polymer Chemistry

The study by McCoy et al. (2016) focuses on the cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine. This research demonstrates how secondary amines in compounds similar to (3-Phenyloxolan-3-YL)methanamine interact in polymerization reactions, which are crucial for developing advanced materials with specific properties. The findings offer insights into the kinetics of gelation reactions in epoxy systems, valuable for improving material design and functionality in industrial applications (McCoy et al., 2016).

Cancer Therapy

Löb et al. (2009) explore the role of indoleamine-2,3-dioxygenase (IDO) in cancer, an enzyme that can be inhibited by compounds structurally related to this compound. The review discusses the therapeutic potential of IDO inhibitors in cancer treatment, highlighting the need for further research to fully understand IDO's biological relevance during tumorigenesis and the therapeutic application of its inhibitors (Löb et al., 2009).

Neurochemistry

Research by McKenna and Peroutka (1990) on the neurochemistry and neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA, “Ecstasy”), a compound related to this compound, provides valuable insights into the acute and long-term effects of such substances on the brain. This work contributes to the understanding of the neurochemical impact of MDMA and its derivatives, which is essential for assessing risks and therapeutic potential in psychotherapy (McKenna & Peroutka, 1990).

Propiedades

IUPAC Name |

(3-phenyloxolan-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIXJLVASXOLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CN)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)

![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)

![(5-Chloro-2-methoxyphenyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2655361.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)